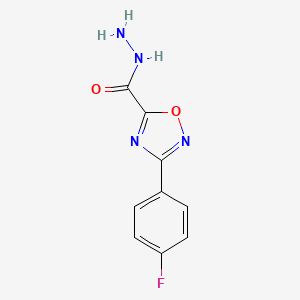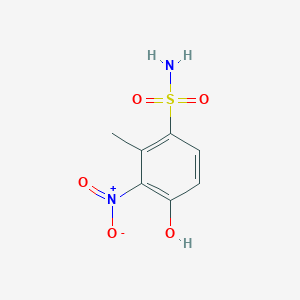
2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-propenyl beta-D-glucopyranoside is a glucopyranoside compound with the molecular formula C10H18O6 and a molecular weight of 234.25 g/mol.
Métodos De Preparación
The synthesis of 1-Methyl-2-propenyl beta-D-glucopyranoside involves several steps. One common synthetic route starts with D-glucopyranose, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the glucopyranoside structure . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Methyl-2-propenyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Methyl-2-propenyl beta-D-glucopyranoside has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on insulin sensitivity and fat metabolism, making it a potential candidate for diabetes and obesity research.
Medicine: Its potential anti-inflammatory, antibacterial, and antitumor properties have been explored in pharmacological studies.
Industry: The compound is used in the production of various glycoside-based products.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-propenyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. For example, it can act on enzymes involved in carbohydrate metabolism, influencing processes such as glucose uptake and insulin sensitivity . The compound’s effects on these pathways contribute to its potential therapeutic applications .
Comparación Con Compuestos Similares
1-Methyl-2-propenyl beta-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl beta-D-glucopyranoside: This compound has a similar glucopyranoside structure but lacks the propenyl group.
Ethyl beta-D-glucopyranoside: Similar to methyl beta-D-glucopyranoside, but with an ethyl group instead of a methyl group.
The uniqueness of 1-Methyl-2-propenyl beta-D-glucopyranoside lies in its specific propenyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H18O6 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-but-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H18O6/c1-3-5(2)15-10-9(14)8(13)7(12)6(4-11)16-10/h3,5-14H,1,4H2,2H3 |
Clave InChI |
XGTASPLAYLTKAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)OC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


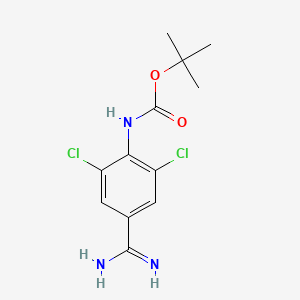
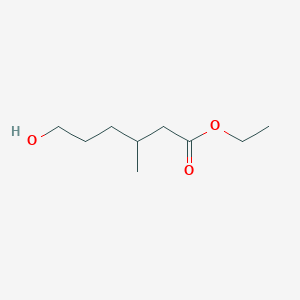
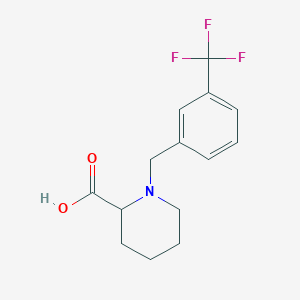
![N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride](/img/structure/B12278065.png)
![Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12278066.png)
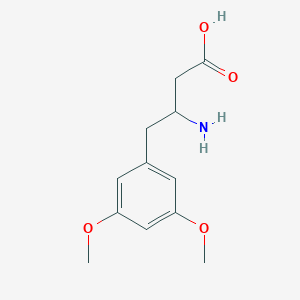
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B12278073.png)
![6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12278077.png)
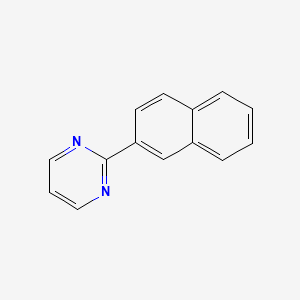
![6-[Hydroxy-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)methoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B12278098.png)
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12278099.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
